Dihydroergocristine
概要
説明
ジヒドロエルゴクリスティンは、麦角菌由来の麦角アルカロイドです。主に認知機能の低下と血管性疾患の治療に使用されます。 この化合物は、ジヒドロエルゴコルニンやジヒドロエルゴクリプチンなどの他の類似の化合物を含むエルゴロイドメシル酸塩の混合物の一部です .
作用機序
ジヒドロエルゴクリスティンは、複数のメカニズムを通じてその効果を発揮します。
受容体相互作用: ドパミン作動性受容体およびアドレナリン作動性受容体における部分的アゴニストおよびアンタゴニスト、およびセロトニン受容体における非競合的アンタゴニストとして作用します.
分子標的: この化合物は、中枢神経系の受容体を標的とし、認知機能と血管の健康の改善につながります。
類似の化合物:
- ジヒドロエルゴコルニン
- ジヒドロエルゴクリプチン
- エルゴロイドメシル酸塩
比較:
- ジヒドロエルゴクリスティン対ジヒドロエルゴコルニン: 両方の化合物は認知機能の低下治療に使用されますが、ジヒドロエルゴクリスティンはセロトニン受容体に対する効果がより顕著です。
- ジヒドロエルゴクリスティン対ジヒドロエルゴクリプチン: ジヒドロエルゴクリプチンは、ドーパミンアゴニスト活性のため、主にパーキンソン病の治療に使用されますが、ジヒドロエルゴクリスティンは認知と血管の健康に重点が置かれています .
- 独自性: ジヒドロエルゴクリスティンは、受容体相互作用のユニークな組み合わせと、認知機能と血管の健康に対する特定の効果により、麦角アルカロイドの中でも際立った存在です .
生化学分析
Biochemical Properties
Dihydroergocristine’s mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . In Alzheimer studies, this compound acts as a direct inhibitor of γ-secretase .
Cellular Effects
This compound has been found to substantially reduce Aβ levels in different cell types, including a cell line derived from an Alzheimer’s disease patient . It also demonstrated high potency against chemoresistant prostate cancer cells .
Molecular Mechanism
This compound affects multiple factors implicated in the regulation of cancer cell cycle and programmed cell death, including p53, mouse double minute 2 homolog (MDM2), retinoblastoma protein (RB), p21, E2F transcription factor 1 (E2F1), survivin, myeloid cell leukemia 1 (Mcl-1) and poly ADP ribose polymerase (PARP) .
Temporal Effects in Laboratory Settings
In a study involving human plasma, the peak plasma concentration of this compound was achieved after 0.46 hours . This suggests that this compound is quickly absorbed and distributed in the body.
Metabolic Pathways
The metabolism of this compound can be increased when combined with certain substances, such as Hydrocortisone succinate
Transport and Distribution
This compound is absorbed in the digestive tract of about 25% of the administered dose . This suggests that it is transported and distributed within the body through the circulatory system.
準備方法
合成経路と反応条件: ジヒドロエルゴクリスティンは、半合成プロセスによって合成されます。出発物質は通常麦角アルカロイドであり、水素化されてジヒドロエルゴクリスティンが生成されます。 反応条件には、通常、制御された温度と圧力下で、炭素担持パラジウムなどの適切な触媒を使用して水素ガスを使用することが含まれます .
工業生産方法: 工業的な環境では、ジヒドロエルゴクリスティンの生産には大規模な水素化プロセスが含まれます。麦角アルカロイドは適切な溶媒に溶解され、触媒の存在下で水素ガスが溶液にバブリングされます。 反応は、ジヒドロエルゴクリスティンへの完全な変換を確保するために監視され、生成物は結晶化またはクロマトグラフィーによって精製されます .
化学反応の分析
反応の種類: ジヒドロエルゴクリスティンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応には、通常、水素化ホウ素ナトリウムなどの還元剤の使用が含まれます。
一般的な試薬と条件:
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下でのハロゲン(塩素、臭素).
主な生成物:
酸化: ヒドロキシル化誘導体を生成します。
還元: 還元されたアルカロイド誘導体の生成につながります。
4. 科学研究の用途
ジヒドロエルゴクリスティンは、科学研究において幅広い用途があります。
科学的研究の応用
Dihydroergocristine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ergot alkaloids in various chemical reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of cognitive decline, such as in Alzheimer’s disease, and vascular disorders. .
Industry: Utilized in the production of pharmaceuticals targeting cognitive and vascular health.
類似化合物との比較
- Dihydroergocornine
- Dihydroergocryptine
- Ergoloid Mesylates
Comparison:
- Dihydroergocristine vs. Dihydroergocornine: Both compounds are used in the treatment of cognitive decline, but this compound has a more pronounced effect on serotonin receptors.
- This compound vs. Dihydroergocryptine: Dihydroergocryptine is primarily used in the treatment of Parkinson’s disease due to its dopamine agonist activity, whereas this compound is more focused on cognitive and vascular health .
- Uniqueness: this compound’s unique combination of receptor interactions and its specific effects on cognitive function and vascular health make it distinct among ergot alkaloids .
生物活性
Dihydroergocristine (DHEC) is an ergot alkaloid that has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of the biological activity of DHEC, including its mechanisms of action, therapeutic applications, and relevant research findings.
DHEC exhibits multiple mechanisms of action that contribute to its biological effects:
- Receptor Modulation : DHEC acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors. This dual action may influence various neurological processes, including mood regulation and cognitive functions .
- γ-Secretase Inhibition : DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. Studies show that DHEC can significantly reduce Aβ levels in cell lines derived from Alzheimer's patients . The compound binds directly to γ-secretase components with high affinity, suggesting potential for therapeutic application in Alzheimer's disease management .
- Cell Cycle Regulation in Cancer : Recent studies indicate that DHEC can induce cell cycle arrest and apoptosis in prostate cancer cells, particularly those resistant to conventional chemotherapeutic agents. It affects key regulatory proteins such as p53 and MDM2, thereby influencing cancer cell survival pathways .
Therapeutic Applications
DHEC has been explored for various therapeutic applications:
- Alzheimer's Disease : Its ability to inhibit γ-secretase positions DHEC as a candidate for drug repositioning in Alzheimer’s treatment. The compound's mechanism may help mitigate the accumulation of toxic Aβ peptides .
- Cancer Treatment : In prostate cancer studies, DHEC demonstrated efficacy against chemoresistant cells, suggesting it could be repurposed as an anticancer agent. The compound's modulation of signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for further research .
- Peripheral Vascular Diseases : Historically, DHEC has been used to treat conditions such as peripheral vascular diseases and hypertension due to its vasodilatory properties .
Research Findings and Case Studies
Several studies highlight the biological activity of DHEC:
- Inhibition of Aβ Production :
- Prostate Cancer Cell Studies :
- Safety Profile :
Summary Table of Biological Activities
Activity | Mechanism | Therapeutic Implications |
---|---|---|
γ-Secretase Inhibition | Direct binding to γ-secretase components | Alzheimer's disease treatment |
Receptor Modulation | Antagonism at serotonin receptors; modulation at dopamine receptors | Mood disorders; cognitive enhancement |
Induction of Apoptosis | Influences p53 and MDM2 signaling pathways | Potential treatment for chemoresistant cancers |
Vasodilation | Enhances blood flow through peripheral vasculature | Treatment for peripheral vascular diseases |
特性
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
Record name | Dihydroergocristine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dihydroergocristine mechanism of action seems to be related to a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors. In Alzheimer studies, dihydroergocristine act as a direct inhibitor of γ-secretase. | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17479-19-5 | |
Record name | Dihydroergocristine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroergocristine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydroergocristine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroergocristine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROERGOCRISTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
Record name | Dihydroergocristine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。